Cas no 1206989-89-0 (1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole)
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-5-(4-methylphenyl)-2-methylsulfanylimidazole
- 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole
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- Inchi: 1S/C12H14N2S/c1-9-4-6-10(7-5-9)11-8-13-12(15-3)14(11)2/h4-8H,1-3H3
- InChI Key: NIJLIEGXAPLXNM-UHFFFAOYSA-N
- SMILES: C1(SC)N(C)C(C2=CC=C(C)C=C2)=CN=1
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2964-0015-2μmol |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole |
1206989-89-0 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
| Life Chemicals | F2964-0015-5μmol |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole |
1206989-89-0 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-0015-1mg |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole |
1206989-89-0 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
| Life Chemicals | F2964-0015-2mg |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole |
1206989-89-0 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
| Life Chemicals | F2964-0015-3mg |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole |
1206989-89-0 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-0015-4mg |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole |
1206989-89-0 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
| Life Chemicals | F2964-0015-5mg |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole |
1206989-89-0 | 90%+ | 5mg |
$69.0 | 2023-04-29 |
1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole
Research Brief on 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole (CAS: 1206989-89-0): Recent Advances and Applications
The compound 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole (CAS: 1206989-89-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic imidazole derivative exhibits a unique structural framework, characterized by a methylsulfanyl group at the 2-position and a 4-methylphenyl substituent at the 5-position. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The compound's ability to modulate key biological pathways has positioned it as a promising candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole on cyclin-dependent kinases (CDKs), a family of enzymes critical for cell cycle regulation. The study employed molecular docking simulations and enzymatic assays to demonstrate the compound's high affinity for CDK2 and CDK6, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for anticancer therapeutics, particularly in targeting proliferative diseases such as breast cancer and leukemia.
Another notable application of this compound lies in its anti-inflammatory properties. A 2024 preprint on bioRxiv highlighted its role in suppressing NF-κB signaling, a pathway central to inflammatory responses. The study utilized in vitro models of macrophage activation and showed that 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole significantly reduced the production of pro-inflammatory cytokines, including TNF-α and IL-6. These results underscore its potential as a novel anti-inflammatory agent, with possible applications in treating chronic inflammatory conditions such as rheumatoid arthritis.
The synthetic accessibility of 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole has also been a focus of recent research. A 2023 paper in Organic Letters described an optimized one-pot synthesis route, achieving a yield of 78% under mild conditions. This advancement addresses previous challenges related to scalability and cost-effectiveness, paving the way for larger-scale production and further pharmacological evaluation. The study emphasized the role of palladium-catalyzed cross-coupling reactions in enhancing the efficiency of the synthetic pathway.
Despite these promising developments, challenges remain in the clinical translation of 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole. Pharmacokinetic studies reported in Drug Metabolism and Disposition (2024) revealed moderate bioavailability and rapid hepatic metabolism, necessitating further structural optimization to improve its drug-like properties. Researchers are currently exploring prodrug strategies and formulation technologies to overcome these limitations, with preliminary results showing enhanced stability and absorption profiles.
In conclusion, 1-methyl-5-(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole (CAS: 1206989-89-0) represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and anti-inflammatory agent, coupled with recent synthetic advancements, positions it as a valuable scaffold for future therapeutic development. Ongoing research aims to address its pharmacokinetic challenges and expand its applications across diverse disease areas, reinforcing its potential as a cornerstone in next-generation pharmaceuticals.
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